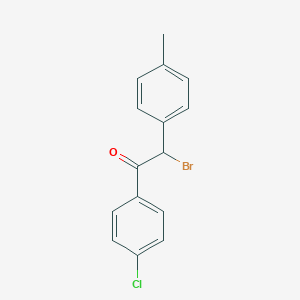

2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including halogen exchange, crystallization, and resolution of enantiomers to achieve high purity and specific configurations. For example, a 7-step procedure has been developed for the synthesis of enantiomerically pure diarylethanes, starting from specific methanone precursors. This process is characterized by its affordability, scalability, and ability to yield products with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often comprises substituted benzene rings connected by specific groups, such as enedione moieties. The crystal structures may exhibit various interactions, including hydrogen bonds and halogen bonds, contributing to the stability and properties of the compounds. For instance, the molecular structure of bis(4-chlorophenyl) but-2-ene-1,4-dione features p-chloro phenyl rings connected to a near-planar enedione moiety, with specific intermolecular interactions in the crystal (Lastovickova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving bromo and chloro substituted compounds can be intricate, leading to the formation of various products depending on the reaction conditions and precursors used. The synthesis of related compounds might involve reactions with specific catalysts and conditions to yield desired products with high yields. For example, the reaction of specific bromo and chlorophenoxy compounds with amines under catalysis has been demonstrated to afford substituted benzimidazoles and tetrahydropyrido derivatives (Lygin & Meijere, 2009).

Physical Properties Analysis

The physical properties of such compounds, including phase transition temperatures and thermodynamic parameters, can be significantly influenced by their molecular structures and substituent groups. Studies on related compounds have shown that isotropic-nematic transition temperatures and corresponding thermodynamic parameters vary with the substituent's nature, impacting the compound's mesomorphic properties and applications (Percec & Zuber, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be influenced by the compound's specific functional groups and molecular structure. For instance, the thermal decomposition of brominated flame retardants reveals mechanisms pertinent to their breakdown, providing insights into their environmental impact and stability under heat exposure (Altarawneh & Dlugogorski, 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical method for synthesizing a brominated biphenyl compound, which could be relevant to the synthesis or modification of "2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one." Such methodologies can be crucial for producing intermediates used in pharmaceuticals, agrochemicals, and materials science (Qiu et al., 2009).

Environmental Impact and Toxicology

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) : This review highlights the widespread occurrence and environmental impacts of brominated flame retardants, sharing insights into the persistence, bioaccumulation, and potential toxicological effects of such compounds. While not directly about "2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one," the study's focus on brominated phenols underscores the environmental relevance of brominated and chlorinated organic compounds (Koch & Sures, 2018).

Analysis and Detection

Environmental Analysis of Higher Brominated Diphenyl Ethers and Decabromodiphenyl Ethane : The review provides methods for analyzing brominated flame retardants in the environment, emphasizing critical issues like contamination, degradation during analysis, and the selection of detection methods. This information is pertinent to research involving "2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one," especially in understanding its environmental fate and behavior (Kierkegaard, Sellström, & McLachlan, 2009).

Propriétés

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c1-10-2-4-11(5-3-10)14(16)15(18)12-6-8-13(17)9-7-12/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZRBDCHGUEXDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380459 |

Source

|

| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

CAS RN |

119267-79-7 |

Source

|

| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)